2-(Benzylideneamino)ethanol
CAS No.: 770-37-6
Cat. No.: VC7999888
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 770-37-6 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 2-(benzylideneamino)ethanol |
| Standard InChI | InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
| Standard InChI Key | ALUFITGOFDIAAA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C=NCCO |
| Canonical SMILES | C1=CC=C(C=C1)C=NCCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(Benzylideneamino)ethanol (IUPAC name: 2-[(Phenylmethylene)amino]ethanol) is classified as a Schiff base, characterized by the presence of an imine group () formed via the condensation of a primary amine and a carbonyl compound . Its molecular formula corresponds to a molar mass of 149.19 g/mol . The structure comprises a benzaldehyde-derived aromatic ring linked to a 2-aminoethanol moiety, creating a hybrid system with both hydrophobic and hydrophilic regions (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 149.19 g/mol | |
| Synonyms | 2-[(Phenylmethylene)amino]ethanol, 770-37-6 | |
| Crystal system | Monoclinic (analog data) |
Synthesis and Optimization
Classical Schiff Base Condensation
The synthesis follows a well-established Schiff base formation protocol, involving the reaction of benzaldehyde with ethanolamine in ethanol under acidic catalysis . A typical procedure involves:
-
Dissolving benzaldehyde (1.1 mmol) in anhydrous ethanol.
-
Adding ethanolamine (1.0 mmol) dropwise with stirring.
-
Isolating the product via vacuum filtration and recrystallization from ethanol/chloroform mixtures .
Yield optimization studies indicate that molar ratios >1:1 (aldehyde:amine) and prolonged reflux durations (>12 hours) improve conversion rates to 70–85% . The reaction’s progress is monitored by thin-layer chromatography (TLC) using toluene:ethyl acetate:formic acid (5:4:1) as the mobile phase .
Spectroscopic Confirmation
Infrared (IR) Spectroscopy: Key absorption bands include:
(400 MHz, CDCl):
-
δ 3.60–3.80 (t, 2H, )
-
δ 2.70–2.90 (t, 2H, )
-
δ 1.50–1.70 (s, 1H, )
Structural Elucidation and Crystallography
X-ray Diffraction Analysis
While no direct crystal data exist for 2-(Benzylideneamino)ethanol, analogous Schiff bases crystallize in monoclinic systems with space group and unit cell parameters , , , and . Intramolecular hydrogen bonds between the imine nitrogen and ethanolamine hydroxyl group stabilize the planar configuration (Figure 2) .
Table 2: Comparative Crystallographic Data for Analogues
| Parameter | 2-(Benzylideneamino)ethanol Analogue | Source |
|---|---|---|
| Space group | ||
| Unit cell volume | 788.83 Å | |
| -factor | 0.0600 |
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 473 K, with the imine bond undergoing hydrolysis in acidic aqueous media (pH < 4) .
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